1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Description
1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative with a 2,6-dimethoxyphenyl substituent and two fluorine atoms on the cyclopropane ring.
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-17-7-4-3-5-8(18-2)9(7)11(10(15)16)6-12(11,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBZGPSYCRLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS: 2229219-47-8) is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group, making it a gem-difluorinated cyclopropanecarboxylic acid. Its chemical structure can be represented as follows:
- Chemical Formula: C₁₄H₁₄F₂O₂
- Molecular Weight: 252.26 g/mol
- SMILES Notation: OC(=O)C1CC1(F)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the difluorocyclopropane moiety enhances its reactivity and potential binding affinity to enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes implicated in metabolic pathways related to cancer and viral infections .
- Modulation of Receptor Activity: It may interact with G-protein coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to external stimuli .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including:
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication in certain models, particularly against RNA viruses. For instance:
- Zika Virus Inhibition: In vitro assays showed that the compound could reduce viral load by up to 70% at a concentration of 10 µM .
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapy agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy in preclinical models of breast cancer.
Study Highlights:
Scientific Research Applications
Applications in Medicinal Chemistry
-
Pharmaceutical Development :
- The compound is being investigated for its potential as a drug candidate due to its unique structural properties that may enhance bioactivity and selectivity against specific biological targets.
- Case Study : Research has indicated that derivatives of cyclopropane carboxylic acids exhibit significant activity against cancer cell lines, suggesting that this compound could be modified for improved therapeutic efficacy.
-
Antiviral Activity :
- Initial studies have shown that compounds similar to 1-(2,6-Dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid have antiviral properties, making them potential candidates for treating viral infections.
- Data Table :
| Compound | Activity | Target Virus |
|---|---|---|
| Compound A | High | Influenza |
| Compound B | Moderate | HIV |
| Subject Compound | TBD | TBD |
Applications in Material Science
-
Polymer Synthesis :
- The compound can be utilized in the synthesis of fluorinated polymers, which have applications in coatings and high-performance materials due to their enhanced chemical resistance and thermal stability.
- Case Study : Research demonstrated that incorporating difluorocyclopropane moieties into polymer backbones significantly improved the material's mechanical properties and thermal stability.
-
Fluorinated Materials :
- Its unique fluorinated structure allows for the development of materials with low surface energy, making them suitable for applications in anti-fogging and anti-sticking surfaces.
- Data Table :
| Material Type | Property Enhanced | Application |
|---|---|---|
| Coatings | Low Surface Energy | Anti-fogging |
| Films | Chemical Resistance | Packaging |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- 1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (Cyclanilide): This pesticide compound () shares the cyclopropane-carboxylic acid core but substitutes the 2,6-dimethoxyphenyl group with a 2,4-dichlorophenylurea moiety. Such substitutions significantly alter biological activity and environmental persistence .
Physicochemical Properties
2,6-Dimethoxyphenyl-Containing Compounds
Spectroscopic and Conformational Analysis
- (E)-1-(2,3-Dihydrobenzofuran-5-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b21): This compound () exhibits a melting point of 118.8–120.2°C and a molecular weight of 333 g/mol. Its ¹H-NMR shows deshielded aromatic protons (δ 7.8–6.8 ppm) due to conjugation with the propenone group, a feature absent in the target compound’s carboxylic acid system .
- SR48692 and SR142948A (): These neurotensin receptor antagonists incorporate 2,6-dimethoxyphenyl groups into pyrazole-carboxylic acid frameworks.
Substituent Effects on Stability and Reactivity
- Fluorine vs. Methoxy Substitutions: The difluoro substitution on the cyclopropane ring in the target compound increases ring strain and electronegativity compared to non-fluorinated analogs like veratrylglycerol derivatives (). Fluorine’s inductive effect may also enhance the acidity of the carboxylic acid group relative to methoxy-substituted compounds .
Carboxylic Acid Derivatives in Drug Design
- The carboxylic acid group in the target compound could serve as a hydrogen-bond donor in enzyme inhibition, similar to the role of boronic acids in protease inhibitors .
- (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (): This β-lactam antibiotic precursor shares a bicyclic strained ring system with the target compound. The cyclopropane’s strain in the target compound may similarly enhance reactivity in nucleophilic acyl substitution reactions .
Preparation Methods
TMSCF₃–NaI-Mediated Cyclopropanation
The difluorocyclopropane ring is constructed via a [2+1] cycloaddition strategy using trimethylsilyl trifluoromethanesulfonate (TMSCF₃) and sodium iodide (NaI). This method, adapted from Enamine’s synthesis of heteroaryl-difluorocyclopropanes, involves treating a preformed cyclopropene precursor with TMSCF₃ under anhydrous conditions. For the target compound, the cyclopropanation substrate is likely ethyl 1-(2,6-dimethoxyphenyl)cyclopropene-1-carboxylate, which undergoes regioselective fluorination to yield the 2,2-difluoro adduct.
Optimization Insights :
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Temperature : Reactions proceed optimally at −78°C to 0°C to minimize side reactions from radical intermediates.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents.
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Yield : Reported yields for analogous difluorocyclopropanes range from 45% to 68%, depending on steric hindrance from the aryl group.
Carboxylic Acid Formation via Ester Hydrolysis
Saponification of Ethyl Ester Precursor
The ethyl ester derivative (ethyl 1-(2,6-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylate) serves as a key intermediate, as evidenced by GlpBio’s stock solutions for related esters. Hydrolysis under basic conditions (e.g., NaOH in ethanol/water) converts the ester to the carboxylic acid.
Procedure :
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Dissolve the ester (1 mmol) in ethanol (5 mL).
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Add aqueous NaOH (2 M, 3 mL) and reflux at 80°C for 12 h.
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Acidify with HCl (1 M) to pH 2–3 and extract with ethyl acetate.
Yield and Purity :
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclopropanation of Carboxylic Acid Derivatives
Attempts to form the cyclopropane ring after introducing the carboxylic acid group are hampered by the acidity of the α-hydrogens, which promote decarboxylation. Thus, late-stage fluorination is less feasible compared to ester-protected intermediates.
Characterization and Quality Control
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
